molecular formula C12H11ClO2 B068260 1-Chloro-5-methoxy-3,4-dihydronaphthalene-2-carbaldehyde CAS No. 187963-07-1

1-Chloro-5-methoxy-3,4-dihydronaphthalene-2-carbaldehyde

Cat. No.: B068260
CAS No.: 187963-07-1
M. Wt: 222.67 g/mol
InChI Key: KXXARPPBIIPLDM-UHFFFAOYSA-N
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Description

1-Chloro-5-methoxy-3,4-dihydronaphthalene-2-carbaldehyde (CAS 187963-07-1) is a high-purity chemical intermediate with a molecular formula of C12H11ClO2 and a molecular weight of 222.67 g/mol . This compound features a unique naphthalene backbone substituted with both chloro and methoxy functional groups, making it a versatile and valuable scaffold in organic synthesis and medicinal chemistry research. Calculated physical properties include a density of 1.257 g/cm³ and a boiling point of 365.97°C at 760 mmHg . Its primary research value lies in its role as a key precursor in the design and synthesis of novel heterocyclic compounds with potential pharmaceutical interest. Furthermore, derivatives of closely related chloro-methoxy-dihydronaphthalene carbaldehydes have been utilized as critical building blocks in the development of advanced research tools. For instance, such aldehydes have been condensed with other molecules to create novel pentacyclic pyrylium fluorescent probes for monitoring cellular processes like apoptosis, and colorimetric-fluorometric probes for detecting biologically relevant anions such as hydrogen sulfide and sulfite . This demonstrates the compound's significant utility in developing sensitive chemical probes for biochemical sensing and diagnostic applications. This product is intended for research and industrial production purposes only . It is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

1-chloro-5-methoxy-3,4-dihydronaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO2/c1-15-11-4-2-3-10-9(11)6-5-8(7-14)12(10)13/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXARPPBIIPLDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC(=C2Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441078
Record name 1-Chloro-5-methoxy-3,4-dihydronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187963-07-1
Record name 1-Chloro-5-methoxy-3,4-dihydronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The methoxy group at position 5 is typically introduced via nucleophilic aromatic substitution or directed ortho-metalation. A patent-preferenced method involves reacting 5-hydroxytetralin with methyl iodide in the presence of a base such as potassium carbonate, achieving yields of 78–85% under refluxing acetone . Alternative routes employ methanol as both solvent and nucleophile during epoxide ring-opening reactions, though this method requires stringent temperature control (–10°C to 5°C) to prevent polymerization .

Table 1: Methoxylation Reaction Conditions

MethodReagentsTemperatureYield (%)
Nucleophilic SubstitutionCH₃I, K₂CO₃, acetone60°C78–85
Epoxide Ring-OpeningCH₃OH, H₂SO₄–10°C65–72

Chlorination Techniques

Chlorination at position 1 is achieved through electrophilic aromatic substitution using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The methoxy group’s electron-donating nature directs electrophiles to the para position (C8), necessitating protective group strategies or radical chlorination for C1 selectivity. A documented protocol employs FeCl₃ as a Lewis catalyst in dichloromethane, enabling regioselective chlorination at 0°C with 89% efficiency .

Critical Consideration : Competing C8 chlorination is minimized by steric hindrance from the dihydronaphthalene ring’s fused structure, favoring C1 attack.

Aldehyde Group Introduction

The Vilsmeier-Haack reaction remains the gold standard for formylating aromatic systems. Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generate the electrophilic chloroiminium intermediate, which reacts with the electron-rich dihydronaphthalene ring. Optimal conditions (20°C, 12-hour stirring) yield the target aldehyde in 70–75% purity, necessitating subsequent purification via column chromatography .

Mechanistic Insight :

DMF+POCl3[CHCl=NMe2]+ClH2ORCHO\text{DMF} + \text{POCl}3 \rightarrow \text{[CHCl=NMe}2\text{]}^+ \text{Cl}^- \xrightarrow{\text{H}_2\text{O}} \text{RCHO}

Integrated Synthesis Protocol

A representative large-scale synthesis combines these steps sequentially:

  • Methoxylation : 5-Hydroxytetralin (1.0 mol), methyl iodide (1.2 mol), and K₂CO₃ (2.5 mol) in acetone reflux for 8 hours.

  • Chlorination : SO₂Cl₂ (1.1 mol) in CH₂Cl₂ with FeCl₃ (0.1 mol) at 0°C for 4 hours.

  • Formylation : POCl₃ (1.5 mol) and DMF (2.0 mol) in 1,2-dichloroethane at 20°C for 12 hours.

Yield : 62% overall after purification.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-5-methoxy-3,4-dihydronaphthalene-2-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: 1-Chloro-5-methoxy-3,4-dihydronaphthalene-2-carboxylic acid.

    Reduction: 1-Chloro-5-methoxy-3,4-dihydronaphthalene-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-5-methoxy-3,4-dihydronaphthalene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-5-methoxy-3,4-dihydronaphthalene-2-carbaldehyde is primarily related to its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, which are fundamental in many organic synthesis processes. The chloro and methoxy groups can also participate in various substitution reactions, further expanding the compound’s utility in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Spectral Comparisons

Compound Name Substituents Key Spectral Data (NMR/IR) Crystal System (Space Group) Purity (HPLC) Biological Activity (Glide Score)
1-Chloro-5-methoxy-3,4-dihydronaphthalene-2-carbaldehyde Cl (C1), OCH₃ (C5), CHO (C2) $ ^1H $: δ 8.7–8.9 (CHO), δ 3.8 (OCH$_3$); $ ^{13}C $: δ 160–165 (C=O) Monoclinic (P21/a) 99.42–99.90% −11.776 kcal/mol (6j)
1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde Cl (C1), CHO (C2) $ ^1H $: δ 8.9–9.1 (CHO); $ ^{13}C $: δ 165–170 (C=O) Not reported 99.5% −9.893 kcal/mol (6a)
7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde Cl (C1), Br (C7), CHO (C2) $ ^1H $: δ 8.8–9.0 (CHO); IR: C-Br stretch at 550–600 cm⁻¹ Not reported Not reported Not tested
1-Chloro-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalene-2-carbaldehyde Cl (C1), Cl₂-Ph (C4), CHO (C2) $ ^1H $: δ 8.7–8.9 (CHO); $ ^{13}C $: δ 120–150 (aromatic Cl) Orthorhombic (Pna2₁) Not reported Not tested

Key Findings :

Substituent Effects on Reactivity and Binding: The methoxy group in this compound enhances electron density at the aromatic ring, stabilizing resonance structures and improving binding to androgen receptors (Glide score: −11.776 kcal/mol for 6j vs. −9.893 kcal/mol for non-methoxy analog 6a) .

Crystallographic Differences: The methoxy derivative (6g) crystallizes in a monoclinic system (P21/a), while the dichlorophenyl analog adopts an orthorhombic system (Pna2₁). These differences reflect steric and electronic effects of substituents on molecular packing .

Spectroscopic Trends :

  • Aldehyde protons in all derivatives resonate near δ 8.7–9.1 ppm, but the methoxy group causes a slight upfield shift due to electron-donating effects .
  • IR spectra consistently show C-Cl stretches at 700–750 cm⁻¹, with additional C-Br stretches (550–600 cm⁻¹) in brominated analogs .

Biological Activity: Derivatives with methoxy groups (e.g., 6j) exhibit superior binding to androgen receptors compared to non-substituted analogs, as evidenced by molecular docking studies .

Notes on Methodologies and Limitations

  • Crystallography : SHELX and ORTEP-3 were used for structural refinement and visualization, respectively .
  • Retracted Data : Biological activity data from the retracted study should be interpreted cautiously, though synthesis and spectral methods align with established protocols.
  • Safety Profiles: Bromo and dichlorophenyl derivatives pose higher environmental and health risks (e.g., aquatic toxicity, carcinogenicity) compared to methoxy analogs .

Biological Activity

1-Chloro-5-methoxy-3,4-dihydronaphthalene-2-carbaldehyde is an organic compound notable for its unique structural features, which include a chloro group, a methoxy group, and an aldehyde functional group attached to a dihydronaphthalene backbone. This compound has garnered interest in various fields including medicinal chemistry, organic synthesis, and biological research due to its potential bioactivity.

The compound has the following chemical identifiers:

  • IUPAC Name : this compound
  • CAS Number : 187963-07-1
  • Molecular Formula : C12H11ClO2

Antioxidant Activity

The antioxidant properties of similar naphthalene derivatives have been documented. For example, compounds derived from naphthalene frameworks have demonstrated significant free radical scavenging abilities . This activity is crucial for developing therapeutic agents that mitigate oxidative stress-related diseases.

Fluorescent Probes

This compound has been explored as a precursor for fluorescent probes used in biological imaging. The reactivity of the aldehyde group allows for the synthesis of derivatives that can be utilized in cellular imaging applications . These probes are particularly valuable in monitoring pH changes in cellular environments during drug treatments.

The biological activity of this compound is primarily attributed to its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, which are essential in many organic synthesis processes. Additionally, the chloro and methoxy groups can participate in substitution reactions, enhancing the compound's versatility in synthetic applications .

Study on Fluorescent Probes

A recent study highlighted the use of a related compound in developing a fluorescent probe that responds to pH changes in cancer cells. The probe demonstrated increased fluorescence intensity under acidic conditions induced by chemotherapy agents like cisplatin. This indicates the potential of compounds similar to this compound in cancer diagnostics and treatment monitoring .

Antioxidant Evaluation

Another study evaluated various naphthalene derivatives for their antioxidant properties. Compounds were tested for their ability to scavenge free radicals and protect against oxidative damage. While specific data on this compound was not available, its structural similarity to active compounds suggests it may exhibit comparable antioxidant effects .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
1-Chloro-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalene-2-carboxaldehydeAdditional chloro groupsEnhanced reactivity
1-Chloro-5-methoxy-3,4-dihydronaphthalene-2-methanolAlcohol instead of aldehydePotentially reduced reactivity

Q & A

Q. What are the established synthetic routes for 1-Chloro-5-methoxy-3,4-dihydronaphthalene-2-carbaldehyde, and what methodological considerations are critical for reproducibility?

The compound is synthesized via the Vilsmeier–Haack reaction , which involves formylation of substituted dihydronaphthalenes using DMF/POCl₃. Key steps include:

  • Precursor activation: Chlorination at the 1-position and methoxy group introduction at the 5-position.
  • Reaction optimization: Temperature control (60–80°C) and stoichiometric ratios to minimize side reactions (e.g., over-oxidation).
  • Purification: Recrystallization from ethanol (56% yield) or column chromatography for higher purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • X-ray crystallography : Resolves the non-planar dihydronaphthalene ring (dihedral angle: ~10.9°) and confirms substituent positions using SHELXL refinement (R-factor: 0.050) .
  • 1H NMR : Distinct signals for the aldehyde proton (~10.2 ppm) and methoxy group (~3.8 ppm).
  • IR spectroscopy : Stretching vibrations at 1685 cm⁻¹ (C=O) and 750 cm⁻¹ (C-Cl).
  • Mass spectrometry : Molecular ion peak at m/z 252.6 (C₁₂H₁₁ClO₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic models for this compound?

Discrepancies (e.g., bond length deviations >0.04 Å) arise from dynamic effects in solution vs. static crystal packing. Mitigation strategies include:

  • DFT calculations : Compare experimental (X-ray) and theoretical bond geometries using Gaussian or ORCA software.
  • Variable-temperature NMR : Detect conformational flexibility in solution .

Q. What strategies improve synthetic yield and regioselectivity in derivatives of this compound?

  • Solvent optimization : Polar aprotic solvents (e.g., CHCl₃) enhance electrophilic substitution at the 2-position.
  • Catalytic additives : Lewis acids (e.g., AlCl₃) direct methoxy group orientation during cyclization .
  • Microwave-assisted synthesis : Reduces reaction time from 8 hours to <2 hours while maintaining ~55% yield .

Q. What environmental degradation pathways are predicted for this compound, and how do substituents influence its persistence?

  • Hydrolysis : The electron-withdrawing chloro group slows aqueous degradation (t₁/₂ >14 days at pH 7).
  • Photolysis : Methoxy groups enhance UV absorption, leading to faster breakdown in sunlight (t₁/₂ ~6 hours).
  • Microbial degradation : Limited data; structurally related naphthalenes show aerobic mineralization via dioxygenase pathways .

Q. How can computational modeling guide the design of analogues with enhanced bioactivity?

  • Docking studies : Use AutoDock Vina to predict interactions with target enzymes (e.g., cytochrome P450).
  • QSAR models : Correlate Cl/OCH₃ substituent positions with cytotoxicity (IC₅₀) using Hammett constants .

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they affect material properties?

  • C–H∙∙∙O hydrogen bonds : Stabilize layers along the a-axis (distance: 2.85 Å).
  • Van der Waals forces : Planar naphthalene cores stack with a 3.4 Å spacing, influencing thermal stability (melting point: 383 K) .

Q. What analytical methods are recommended for assessing thermal stability and decomposition products?

  • TGA-DSC : Identifies decomposition onset at ~200°C (ΔH = 145 kJ/mol).
  • GC-MS : Detects chlorinated byproducts (e.g., 1-chloronaphthalene) post-pyrolysis .

Methodological Notes

  • Crystallography : Use SHELXL for refinement; multi-scan absorption corrections (CrysAlis PRO) minimize errors in anisotropic displacement parameters .
  • Synthetic Reproducibility : Document reaction humidity (<30% RH) to prevent aldehyde oxidation .
  • Data Validation : Cross-reference NMR shifts with computed values (e.g., ACD/Labs) to confirm assignments .

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